molecular formula C24H28ClNO3 B12743246 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride CAS No. 138833-31-5

4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride

Cat. No.: B12743246
CAS No.: 138833-31-5
M. Wt: 413.9 g/mol
InChI Key: OIWNWEZEWMVJKI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromones. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine.

    Methylation: Using methyl iodide or dimethyl sulfate.

    Hydrochloride formation: By reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis.

    Purification processes: Including crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: For studying structure-activity relationships.

    Catalysis: As ligands in catalytic reactions.

Biology

    Enzyme inhibition: Studying the compound’s effect on various enzymes.

    Cell signaling: Investigating its role in cellular pathways.

Medicine

    Therapeutic potential: As potential drugs for treating various diseases.

    Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion.

Industry

    Material science: As precursors for advanced materials.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:

    Molecular targets: Such as enzymes, receptors, or ion channels.

    Pathways involved: Including inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with similar benzopyran structures.

    Coumarins: Another class of benzopyran derivatives with diverse biological activities.

Uniqueness

    Structural features: The presence of specific substituents such as methoxy, methyl, and piperidinylmethyl groups.

    Biological activity: Unique interactions with molecular targets compared to other benzopyran derivatives.

Properties

CAS No.

138833-31-5

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

2-benzyl-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride

InChI

InChI=1S/C24H27NO3.ClH/c1-17-22(15-18-9-5-3-6-10-18)28-24-19(23(17)26)11-12-21(27-2)20(24)16-25-13-7-4-8-14-25;/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3;1H

InChI Key

OIWNWEZEWMVJKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)CC4=CC=CC=C4.Cl

Origin of Product

United States

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